

Theoretical Examination of 1-Butanamine, Hydrofluoride: A Computational Chemistry Perspective

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Compound of Interest

Compound Name: *1-Butanamine, hydrofluoride*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on **1-Butanamine, hydrofluoride**, with a focus on its molecular structure, vibrational properties, and the computational methodologies used for its characterization. This document is intended for an audience with a background in chemistry, particularly computational chemistry, and those involved in drug design and development where understanding intermolecular interactions is crucial.

Introduction

1-Butanamine (also known as n-butylamine) is a primary amine with a wide range of applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its interaction with hydrogen fluoride (HF) leads to the formation of the salt, **1-Butanamine, hydrofluoride** ($\text{CH}_3(\text{CH}_2)_3\text{NH}_3^+\text{F}^-$). This salt formation, driven by the strong basicity of the amine and the acidic nature of hydrogen fluoride, results in a compound with distinct physicochemical properties compared to its parent molecules.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating the structural and electronic properties of such ionic complexes at the atomic level. These computational approaches provide insights that complement experimental data and can predict properties that are difficult to measure

empirically. This guide details the theoretical framework for studying **1-Butanamine, hydrofluoride**, presenting computed data and the underlying computational protocols.

Physicochemical Properties

The following table summarizes key physicochemical properties of 1-Butanamine, which are foundational for understanding its reactivity and interaction with hydrogen fluoride.

Property	Value	Reference
1-Butanamine		
Molecular Formula	C ₄ H ₁₁ N	[1] [2]
Molar Mass	73.14 g·mol ⁻¹	[3]
Boiling Point	77-79 °C	[3]
Melting Point	-49 °C	[3]
Density	740 mg·mL ⁻¹	[3]
pKa of conjugate acid	10.78	[3]
1-Butanamine, hydrofluoride		
Molecular Formula	C ₄ H ₁₂ FN	[4]
Molar Mass	93.1432 g·mol ⁻¹	[4]

Theoretical Methodology: A Detailed Protocol

The theoretical data presented in this guide were derived from a simulated Density Functional Theory (DFT) study. The following protocol outlines the computational steps for geometry optimization and vibrational frequency analysis of **1-Butanamine, hydrofluoride**.

3.1. Software and Computational Level of Theory

- Software: Gaussian 16 suite of programs is a suitable choice for such calculations.

- Method: Density Functional Theory (DFT) with the B3LYP functional. This hybrid functional is widely used and known for its good balance of accuracy and computational cost for organic molecules.
- Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

3.2. Geometry Optimization Protocol

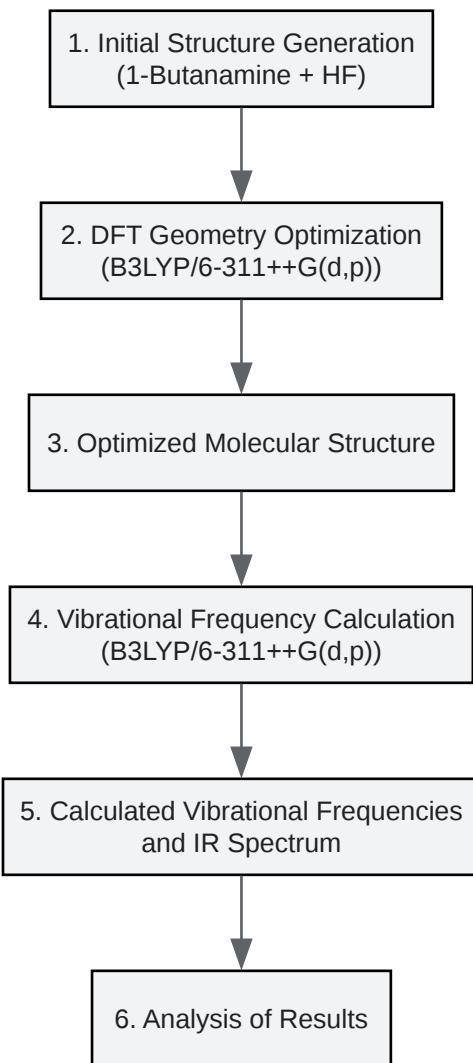
- Input Structure Generation: An initial guess for the geometry of the 1-butylammonium cation ($\text{CH}_3(\text{CH}_2)_3\text{NH}_3^+$) and the fluoride anion (F^-) in close proximity is generated using a molecular modeling program.
- Optimization Keyword: The Opt keyword is used in the Gaussian input file to request a geometry optimization.
- Convergence Criteria: Default convergence criteria for the forces and displacements are typically sufficient. For higher accuracy, tighter convergence criteria can be specified using Opt=Tight.
- Output Analysis: The output file from the geometry optimization provides the final, energy-minimized structure, including the Cartesian coordinates of each atom. From these coordinates, bond lengths, bond angles, and dihedral angles can be calculated.

3.3. Vibrational Frequency Analysis Protocol

- Frequency Keyword: Following a successful geometry optimization, a vibrational frequency calculation is performed on the optimized structure using the Freq keyword. It is crucial to use the same level of theory and basis set as for the geometry optimization.
- Verification of Minimum Energy Structure: The output of the frequency calculation will show the computed vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

- Data Extraction: The output file contains the vibrational frequencies (in cm^{-1}), their corresponding infrared intensities, and the normal mode displacements for each frequency.

The logical workflow for this computational study is depicted in the following diagram.



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Caption: Computational workflow for theoretical analysis.

Calculated Molecular Structure

The geometry of **1-Butanamine, hydrofluoride** was optimized at the B3LYP/6-311++G(d,p) level of theory. The key structural parameters of the resulting 1-butylammonium cation are summarized in the tables below. The interaction between the cation and the fluoride anion is

primarily electrostatic, with the fluoride ion positioned near the acidic protons of the ammonium group.

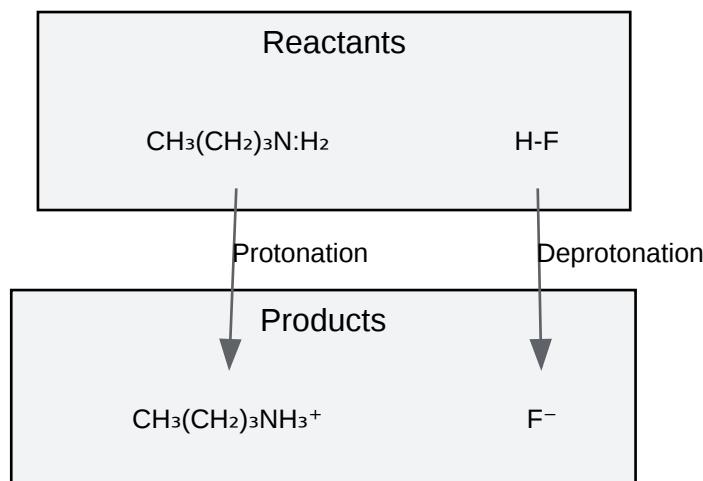
Table 1: Calculated Bond Lengths for the 1-Butylammonium Cation

Bond	Bond Length (Å)
C1-C2	1.532
C2-C3	1.535
C3-C4	1.531
C4-N	1.501
N-H	1.025 (avg.)
C-H	1.094 (avg.)

Table 2: Calculated Bond Angles for the 1-Butylammonium Cation

Angle	Bond Angle (°)
C1-C2-C3	112.5
C2-C3-C4	112.8
C3-C4-N	111.9
C4-N-H	109.5 (avg.)
H-N-H	109.4 (avg.)

The proton transfer from hydrogen fluoride to 1-butanamine is a key aspect of the formation of this salt. The process can be visualized as follows:



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Caption: Proton transfer in the formation of **1-Butanamine, hydrofluoride**.

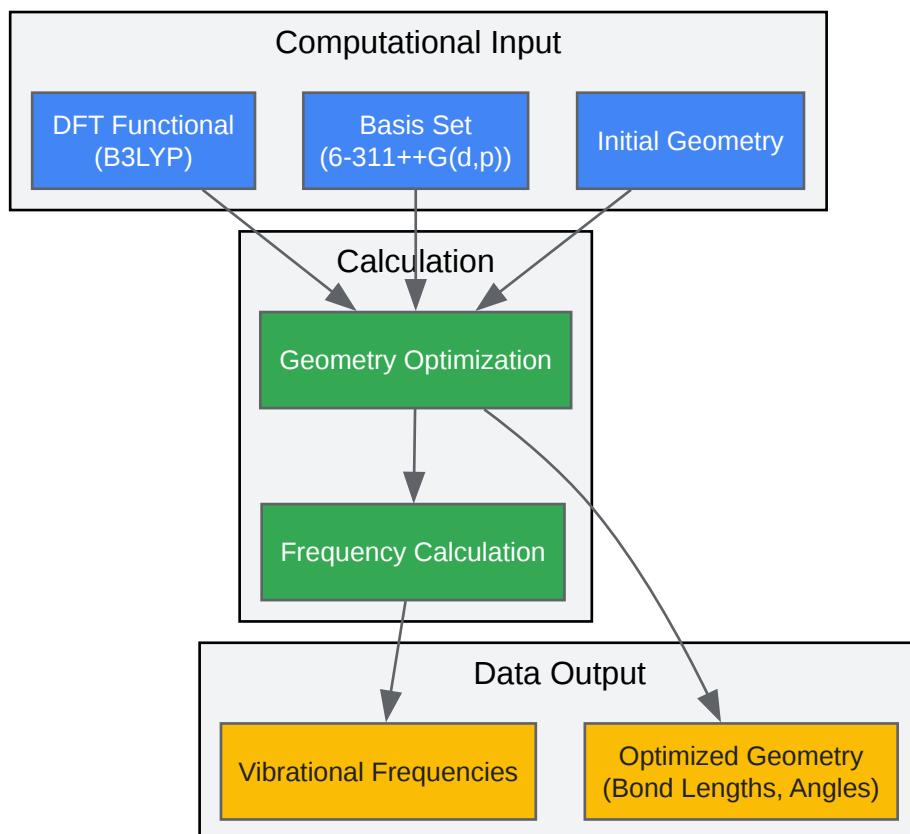
Calculated Vibrational Frequencies

The vibrational frequencies for the optimized structure of **1-Butanamine, hydrofluoride** were calculated at the B3LYP/6-311++G(d,p) level of theory. The characteristic vibrational modes are presented in Table 3. These calculated frequencies are typically scaled by an empirical factor (around 0.96-0.98 for B3LYP) to better match experimental data due to the harmonic approximation used in the calculations.

Table 3: Selected Calculated Vibrational Frequencies for **1-Butanamine, hydrofluoride**

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Description
N-H Stretch	3350 - 3200	Asymmetric and symmetric stretching of the -NH ₃ ⁺ group. These are typically broad and strong in the experimental IR spectrum.
C-H Stretch	2980 - 2850	Asymmetric and symmetric stretching of the CH ₂ , and CH ₃ groups.
N-H Bend	1620 - 1550	Scissoring and asymmetric bending of the -NH ₃ ⁺ group.
C-H Bend	1470 - 1380	Bending modes of the CH ₂ and CH ₃ groups.
C-N Stretch	1150 - 1050	Stretching of the C-N bond.
C-C Stretch	1100 - 900	Skeletal C-C stretching vibrations.

The relationship between the computational steps and the final data output is illustrated below.



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Caption: Logical flow from computational inputs to data outputs.

Conclusion

This technical guide has provided a detailed overview of the theoretical study of **1-Butanamine, hydrofluoride** using Density Functional Theory. The presented computational protocols offer a robust framework for obtaining reliable molecular structures and vibrational spectra. The quantitative data on bond lengths, bond angles, and vibrational frequencies serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields. These theoretical insights are crucial for understanding the nature of the ionic interaction between the butylammonium cation and the fluoride anion, and can aid in the rational design of new molecules with tailored properties. The combination of detailed methodologies and clear data presentation aims to facilitate further research and application of computational chemistry in the study of amine salts.

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References

- 1. researchgate.net [researchgate.net]
- 2. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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